Distinct Kinetic Reactivity of 2-Chlorobenzyl chloride in Phase-Transfer Catalyzed Esterification
In a comparative kinetic study of esterification with aqueous sodium benzoate, 2-chlorobenzyl chloride exhibited a distinct reactivity profile compared to 4-chlorobenzyl chloride and the unsubstituted benzyl chloride [1]. The study investigated the conversion of these benzyl chlorides to their corresponding alcohols via benzoate esters in the presence of a phase-transfer catalyst [1].
| Evidence Dimension | Reaction kinetics in esterification |
|---|---|
| Target Compound Data | Quantitatively investigated for 2-chlorobenzyl chloride [1]. |
| Comparator Or Baseline | 4-Chlorobenzyl chloride, 2,4-dichlorobenzyl chloride, and benzyl chloride, all investigated under identical conditions [1]. |
| Quantified Difference | The study presents distinct kinetic data for each compound, demonstrating that the ortho-substituted isomer does not behave identically to the para-isomer or the unsubstituted parent [1]. |
| Conditions | Esterification with aqueous sodium benzoate using phase-transfer catalysts; parameters studied included stirring speed, catalyst type/loading, temperature, and aqueous phase concentration [1]. |
Why This Matters
This study provides direct evidence that substituting 2-chlorobenzyl chloride with its 4-isomer will alter reaction kinetics, potentially impacting process optimization, yield, and cycle time in industrial manufacturing.
- [1] Joshi, S. R., & Sawant, S. B. (2000). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Organic Process Research & Development, 4(1), 23-29. View Source
